Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride
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Overview
Description
Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is often utilized in the fields of chemistry, biology, and medicine for its potential therapeutic effects and as a reagent in synthetic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride typically involves the reaction of benzyl chloroformate with 3-aminobutan-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride is widely used in scientific research for various applications:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: Used in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include modulation of signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(2-aminoethyl)carbamate;hydrochloride
- Benzyl N-(3-aminopropyl)carbamate;hydrochloride
- Benzyl N-(4-aminobutyl)carbamate;hydrochloride
Uniqueness
Benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Properties
IUPAC Name |
benzyl N-(3-aminobutan-2-yl)carbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9(13)10(2)14-12(15)16-8-11-6-4-3-5-7-11;/h3-7,9-10H,8,13H2,1-2H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPHYMWJVPZDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)OCC1=CC=CC=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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